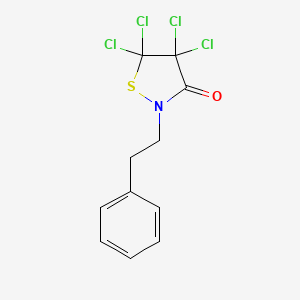
4,4,5,5-Tetrachloro-2-(2-phenylethyl)-1,2-thiazolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetrachloro-2-(2-phenylethyl)-1,2-thiazolidin-3-one is a synthetic organic compound characterized by its unique structure, which includes a thiazolidinone ring substituted with tetrachloro and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetrachloro-2-(2-phenylethyl)-1,2-thiazolidin-3-one typically involves the reaction of 2-phenylethylamine with tetrachlorothiophosgene under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential to achieve high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetrachloro-2-(2-phenylethyl)-1,2-thiazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with a base to facilitate the substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetrachloro-2-(2-phenylethyl)-1,2-thiazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in the desired biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetrachloro-2-(2-phenylethyl)-1,2-thiazolidin-3-one:
Other Thiazolidinones: Compounds with similar core structures but different substituents, such as 2-phenylethyl-1,2-thiazolidin-3-one without the tetrachloro substitution.
Uniqueness
This compound stands out due to its tetrachloro substitution, which imparts unique chemical and biological properties
Properties
CAS No. |
62094-64-8 |
|---|---|
Molecular Formula |
C11H9Cl4NOS |
Molecular Weight |
345.1 g/mol |
IUPAC Name |
4,4,5,5-tetrachloro-2-(2-phenylethyl)-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C11H9Cl4NOS/c12-10(13)9(17)16(18-11(10,14)15)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
LSHSEBOPWMOQFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(C(S2)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















